molecular formula C8H8Cl2OS B021172 3,5-Dichlorophenyl thioethanol CAS No. 101079-86-1

3,5-Dichlorophenyl thioethanol

Cat. No. B021172
M. Wt: 223.12 g/mol
InChI Key: UVVZHCXFLPWEMD-UHFFFAOYSA-N
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Description

3,5-Dichlorophenyl thioethanol belongs to a class of organic compounds that contain a phenyl group substituted with chlorine atoms and a thioethanol group. These compounds are of interest due to their diverse chemical and physical properties, which can be tailored for various applications in materials science, organic synthesis, and potentially in pharmaceuticals, although drug-related uses and side effects are not within the scope of this discussion.

Synthesis Analysis

The synthesis of chlorophenyl compounds often involves halogenation reactions where chlorine atoms are introduced into the phenyl ring. For thioethanol derivatives, a common strategy might include the addition of thiol groups to ethylene compounds, followed by specific functional group transformations to introduce the chlorophenyl moiety. While direct synthesis routes for 3,5-Dichlorophenyl thioethanol are not detailed, similar compounds, such as thiophene derivatives, are synthesized through reactions involving active halo methylene compounds under mild conditions to afford polyfunctional thiophene derivatives with a rare combination of functionalities (Lugovik et al., 2017).

Molecular Structure Analysis

The molecular structure of chlorophenyl compounds typically features a planar phenyl ring with substituents that can affect the molecule's overall electronic distribution and reactivity. For thiophene-based compounds, crystal structure determination by X-ray diffraction reveals planar configurations and intermolecular interactions that significantly influence their chemical behavior (Sharma et al., 2017). Such structural insights are crucial for understanding the reactivity and potential applications of 3,5-Dichlorophenyl thioethanol.

Chemical Reactions and Properties

The chemical reactions involving chlorophenyl thiols and their derivatives often hinge on the functional groups present. The thiol group in thioethanol derivatives is reactive towards oxidizing agents, electrophiles, and can participate in coupling reactions. Additionally, the presence of chlorine atoms can make the phenyl ring more susceptible to nucleophilic substitution reactions. Compounds similar to 3,5-Dichlorophenyl thioethanol exhibit a range of chemical behaviors, including photophysical properties and intramolecular charge transfer mechanisms, indicative of their complex reaction profiles (Nagaraju Kerru et al., 2019).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has explored the synthesis of new heterocyclic compounds using derivatives similar to 3,5-Dichlorophenyl thioethanol, demonstrating potential biological activities. For instance, the reaction of specific dichlorophenyl compounds with antipyrine led to the creation of butanoic acid derivatives. These derivatives were further reacted to produce pyridazinone derivatives and dithio derivatives, showing antimicrobial and antifungal activities (Sayed et al., 2003).

Crystallographic Studies

Crystallography has been a significant area of application, with studies detailing the molecular configurations of related compounds. For example, N-Butanoyl-N′-(3,4-dichlorophenyl)thiourea was analyzed for its trans–cis configuration and two-dimensional network formation via N—H⋯S and C—H⋯O interactions (Yusof et al., 2007).

Environmental Applications

3,5-Dichlorophenol and its derivatives have been investigated for their removal from wastewater using alternative adsorbents. This research is vital for environmental protection, demonstrating the efficiency of various low-cost adsorbents in removing toxic compounds from wastewater (Kobetičová et al., 2015).

Metabolite Analysis

Analyzing metabolites of chlorophenyl compounds contributes to understanding their environmental fate and biological impacts. A study identified a potential metabolite of 3,5-dichlorobiphenyl, demonstrating its crystal structure and molecular interactions, which are crucial for assessing environmental and health implications (Dhakal et al., 2019).

Oxidation Processes for Environmental Remediation

Research on the oxidation of chlorophenols using advanced oxidation processes highlights innovative methods for degrading persistent organic pollutants in water. This work is foundational for developing more efficient and sustainable water treatment technologies (Andreozzi et al., 2011).

properties

IUPAC Name

2-(3,5-dichlorophenyl)sulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2OS/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5,11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVZHCXFLPWEMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)SCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374221
Record name 3,5-Dichlorophenyl thioethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichlorophenyl thioethanol

CAS RN

101079-86-1
Record name 3,5-Dichlorophenyl thioethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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